N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a thiazole ring
Mechanism of Action
Target of Action
Compounds with a phenyl ring structure, such as 2-phenethylamines, have been found to interact with key therapeutic targets, including adrenoceptors, dopamine receptors, and others .
Mode of Action
The mode of action of such compounds can vary greatly depending on their specific structure and the target they interact with. For example, some compounds might inhibit the function of their target, while others might enhance it .
Biochemical Pathways
Phenyl ring-containing compounds like 2-phenethylamines and indole derivatives are involved in various biochemical pathways. They can affect the synthesis of anthocyanins and other flavonoids , and the phenylpropanoid bioconversion pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. For example, revefenacin, a long-acting muscarinic antagonist, is a once-daily, nebulized bronchodilator approved for the treatment of chronic obstructive pulmonary disease (COPD) .
Result of Action
The molecular and cellular effects of a compound depend on its specific mode of action. For example, indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It can be used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with a wide range of applications in medicinal chemistry.
Benzothiazole: A fused ring system that exhibits different chemical properties and applications.
Thiazolidine: A saturated analog of thiazole with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group and thiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-15-16-10-11-18-15/h1-9H,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHCJDVMSJANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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